molecular formula C8H9BrFN B3346837 1-(4-Bromophenyl)-2-fluoroethanamine CAS No. 1246567-29-2

1-(4-Bromophenyl)-2-fluoroethanamine

Cat. No.: B3346837
CAS No.: 1246567-29-2
M. Wt: 218.07
InChI Key: LTQTVYZYSCTZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-fluoroethanamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a fluorine atom attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-fluoroethanamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. Conditions typically involve moderate temperatures and solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives such as 4-hydroxyphenyl, 4-cyanophenyl, or 4-aminophenyl derivatives.

    Oxidation Reactions: Products include imines, nitriles, or carboxylic acids.

    Reduction Reactions: Products include hydrocarbons or alcohols.

Scientific Research Applications

1-(4-Bromophenyl)-2-fluoroethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural features make it a candidate for drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-fluoroethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-chloroethanamine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-2-iodoethanamine: Similar structure but with an iodine atom instead of fluorine.

    1-(4-Bromophenyl)-2-methylethanamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 1-(4-Bromophenyl)-2-fluoroethanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, and its potential biological activities open avenues for drug development and therapeutic applications. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

1-(4-bromophenyl)-2-fluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQTVYZYSCTZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CF)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246567-29-2
Record name 1246567-29-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 4
1-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 5
1-(4-Bromophenyl)-2-fluoroethanamine
Reactant of Route 6
1-(4-Bromophenyl)-2-fluoroethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.